acetic acid CAS No. 50740-38-0](/img/structure/B1275947.png)

[(2-Ethylphenyl)amino](oxo)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(2-Ethylphenyl)amino](oxo)acetic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Efficient Synthesis Using OxymaPure/DIC Approach

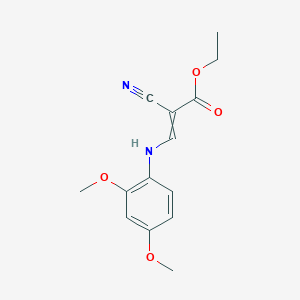

El‐Faham et al. (2013) demonstrated the efficiency of OxymaPure, ethyl 2-cyano-2-(hydroxyimino)acetate, as an additive in the carbodiimide (DIC) method for synthesizing α-ketoamide derivatives. The compounds exhibited superior purity and yield compared to other methods, highlighting the potential of this approach in synthetic organic chemistry (El‐Faham et al., 2013).

2. Formation of Novel Compounds via Condensation Reactions

Al-Mousawi & El-Apasery (2012) investigated the condensation of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with active methylene reagents, leading to the formation of various novel compounds. This research showcases the versatility of these reactants in synthesizing structurally diverse molecules (Al-Mousawi & El-Apasery, 2012).

3. Vibrational Analysis and Quantum Chemical Computation

Bell & Dhas (2019) conducted a comprehensive vibrational spectral analysis and quantum chemical computation of [(4-Hydroxyphenyl)amino] (oxo) acetic acid. The research offers insights into the molecular structure, bonding features, and electronic properties, providing valuable data for understanding the chemical behavior of similar compounds (Bell & Dhas, 2019).

4. Structural Characterization and Molecular Docking

Sharma et al. (2018) synthesized and elucidated the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its potential as an anticancer drug through in silico modeling. The study provides a foundation for the development of novel therapeutic agents (Sharma et al., 2018).

Applications in Corrosion Inhibition and Antimicrobial Activities

1. Eco-Friendly Corrosion Inhibitor

Yadav, Kumar, & Gope (2014) synthesized amino acid derivatives and investigated their role as inhibitors for mild steel corrosion. The study emphasizes the high efficiency and eco-friendly nature of these inhibitors, contributing to the field of material preservation (Yadav, Kumar, & Gope, 2014).

2. Synthesis and Antimicrobial Activities of Benzothiazine Derivatives

Kalekar, Bhat, & Koli (2011) synthesized benzothiazine derivatives and evaluated their antimicrobial activities. The research provides insights into the potential use of these compounds in combating bacterial and fungal infections (Kalekar, Bhat, & Koli, 2011).

3. Synthesis and Antimicrobial Screening of Mannich Bases

Mogilaiah & Sakram (2004) discussed the synthesis and antimicrobial screening of novel Mannich bases bearing the 1,8-Naphthyridine moiety. Their findings contribute to the development of new antimicrobial agents (Mogilaiah & Sakram, 2004).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of (2-Ethylphenyl)aminoacetic acid are currently unknown. This compound is a specialty product for proteomics research

Biochemical Pathways

Given its use in proteomics research, it may influence protein-related pathways, but the exact pathways and their downstream effects require further investigation .

Pharmacokinetics

These properties, which impact the bioavailability of the compound, would need to be determined through pharmacokinetic studies .

Result of Action

As a research compound, its effects may vary depending on the specific experimental context .

Biochemical Analysis

Biochemical Properties

(2-Ethylphenyl)aminoacetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of (2-Ethylphenyl)aminoacetic acid to the active site of the enzyme, inhibiting its activity and thus affecting the overall biochemical pathway .

Cellular Effects

(2-Ethylphenyl)aminoacetic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, (2-Ethylphenyl)aminoacetic acid can alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of (2-Ethylphenyl)aminoacetic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to specific sites on enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of various mRNAs and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Ethylphenyl)aminoacetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that (2-Ethylphenyl)aminoacetic acid remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of (2-Ethylphenyl)aminoacetic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of (2-Ethylphenyl)aminoacetic acid can cause toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

(2-Ethylphenyl)aminoacetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it has been shown to affect the glycolytic pathway by inhibiting key enzymes involved in glucose metabolism . This inhibition can lead to changes in the levels of metabolites and overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of (2-Ethylphenyl)aminoacetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, (2-Ethylphenyl)aminoacetic acid may be transported into the cell via specific amino acid transporters and subsequently distributed to various organelles .

Subcellular Localization

(2-Ethylphenyl)aminoacetic acid exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name |

2-(2-ethylanilino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-7-5-3-4-6-8(7)11-9(12)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZMNPJDVPTESD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406425 |

Source

|

| Record name | [(2-ethylphenyl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50740-38-0 |

Source

|

| Record name | [(2-ethylphenyl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)

![N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1275880.png)